

Tofisopam pharmacokinetics half-life metabolism CYP3A4

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Compound Focus: Tofisopam

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Tofisopam Pharmacokinetic & Metabolic Profile

The table below summarizes the core quantitative data and metabolic pathways for **tofisopam**.

Parameter	Details
Absorption & Half-Life	Rapid absorption; Tmax : ~2 hours [1] [2]. Elimination Half-life : Ranges reported from 3 hours [1] to 6-8 hours [2] [3] [4]. Steady state achieved within 3 days [2].
Key Metabolizing Enzymes	CYP3A4 : Metabolizes the (S)-enantiomer, primarily demethylating the 7-position methoxy group [2] [5]. CYP2C9 : Metabolizes the (R)-enantiomer, primarily demethylating the 4-position methoxy group [2] [5].
Metabolism & Excretion	Undergoes extensive hepatic first-pass metabolism via demethylation [2]. Metabolites are predominantly conjugated with glucuronic acid. Excretion is via urine (~60%) and feces (~40%) [2] [4].
Protein Binding	Approximately 50% [4].
Enzyme Inhibition	CYP3A4 : Clinically significant inhibitor [1] [6] [7]. PDE Enzymes : Isoenzyme-selective inhibitor of PDE4A1 (IC50 = 0.42 µM), PDE10A1 (IC50 = 0.92 µM), PDE3, and PDE2A3 [8].

Experimental Protocols for Key Findings

For researchers looking to verify or build upon these findings, here are the methodologies from key studies.

Verification of CYP3A4 Inhibition

A controlled clinical trial investigated the interaction between **tofisopam** and the CYP3A4 substrate midazolam [6] [7].

- **Design:** The study measured the pharmacokinetics of midazolam when administered alone and after pre-treatment with **tofisopam**.
- **Outcome:** The results confirmed that **tofisopam** inhibits the pharmacokinetics of midazolam, verifying its role as a CYP3A4 inhibitor in vivo [6] [7]. A similar study design using alprazolam as the probe drug yielded congruent results [9].

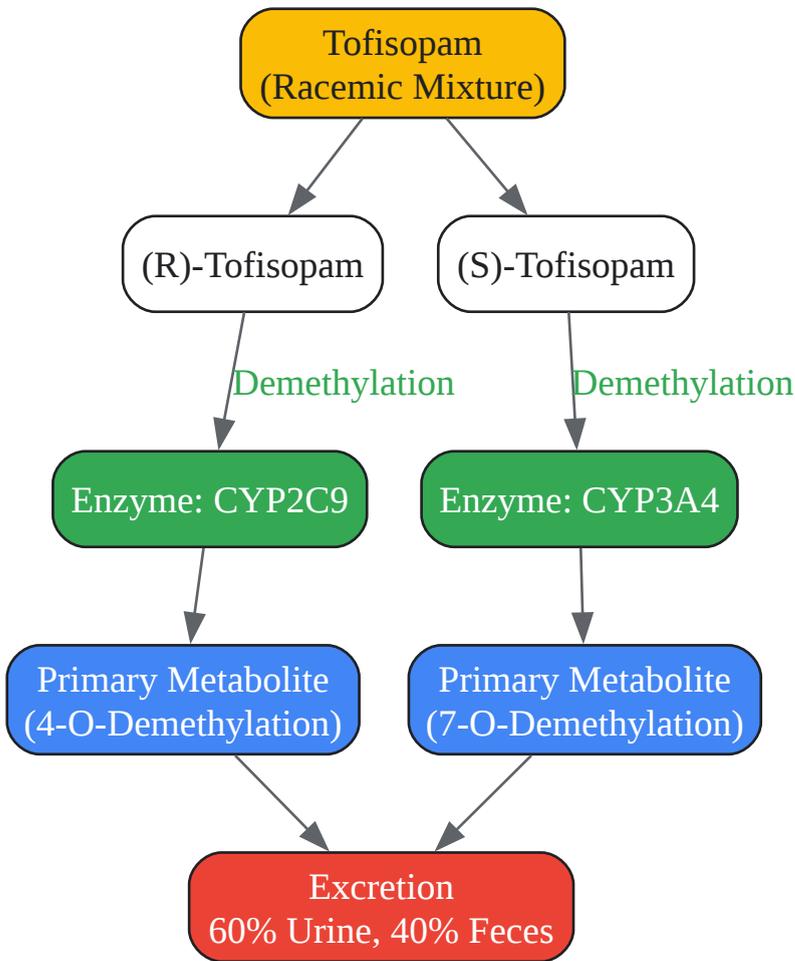
Determination of PDE Inhibition

A study used a fluorescence polarization-based assay to screen **tofisopam** against various phosphodiesterase (PDE) isoenzymes [8].

- **Assay:** The **IMAP Technology** was employed, which relies on the binding of phosphate by immobilized metal complexes on nanoparticles. The change in fluorescence polarization indicates PDE activity.
- **Procedure:** Human recombinant PDE proteins were used. A single-point analysis at 10,000 nM **tofisopam** concentration was first conducted. For isoenzymes showing >50% inhibition, an 8-point assay was performed in triplicate to determine the IC50 values [8].

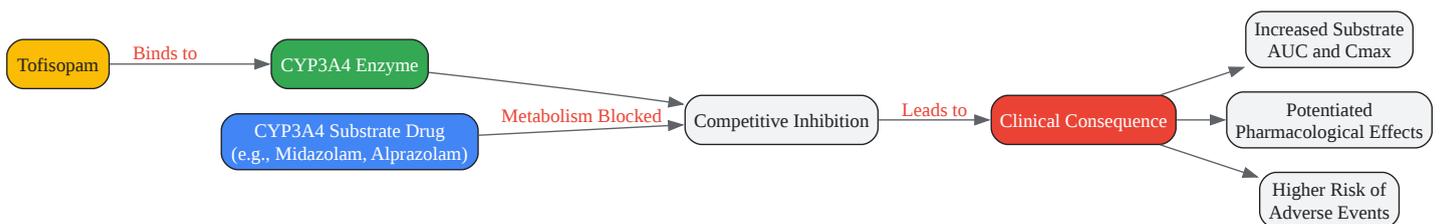
Visualizing Tofisopam's Metabolic Pathways and Clinical Impact

The following diagrams illustrate the enantioselective metabolism of **tofisopam** and the clinical implications of its CYP3A4 inhibition.



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*Enantioselective metabolism of **tofisopam** via distinct CYP450 pathways*



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*Mechanism of CYP3A4 inhibition by **tofisopam** and potential clinical outcomes*

Key Implications for Drug Development

The unique profile of **tofisopam** presents specific opportunities and challenges.

- **Novel Mechanism of Action:** Unlike classical 1,4-benzodiazepines, **tofisopam** does not bind to the GABA-A receptor benzodiazepine site [1] [8] [10]. Its anxiolytic effect is likely mediated through its action as a **PDE10A and PDE4 inhibitor**, which also makes it a candidate for treating negative symptoms of psychosis [1] [8].
- **Favorable Clinical Profile:** Clinical studies confirm that **tofisopam** provides anxiolytic efficacy comparable to diazepam but with a significantly lower propensity for **sedation, cognitive impairment, and withdrawal symptoms** [1] [10].
- **Drug Interaction Risk:** The strong inhibition of CYP3A4 is a critical safety consideration. Coadministration with substrates of this enzyme (e.g., midazolam, alprazolam) requires careful dose monitoring or adjustment due to the risk of increased exposure to the concomitant drug [1] [6] [7].

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